(S)-8-(1-aminopropan-2-yl)-N-methylquinoline-4-carboxamide (S)-8-(1-aminopropan-2-yl)-N-methylquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20373042
InChI: InChI=1S/C14H17N3O/c1-9(8-15)10-4-3-5-11-12(14(18)16-2)6-7-17-13(10)11/h3-7,9H,8,15H2,1-2H3,(H,16,18)/t9-/m1/s1
SMILES:
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol

(S)-8-(1-aminopropan-2-yl)-N-methylquinoline-4-carboxamide

CAS No.:

Cat. No.: VC20373042

Molecular Formula: C14H17N3O

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

(S)-8-(1-aminopropan-2-yl)-N-methylquinoline-4-carboxamide -

Specification

Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
IUPAC Name 8-[(2S)-1-aminopropan-2-yl]-N-methylquinoline-4-carboxamide
Standard InChI InChI=1S/C14H17N3O/c1-9(8-15)10-4-3-5-11-12(14(18)16-2)6-7-17-13(10)11/h3-7,9H,8,15H2,1-2H3,(H,16,18)/t9-/m1/s1
Standard InChI Key WAYKDZINURRENR-SECBINFHSA-N
Isomeric SMILES C[C@H](CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC
Canonical SMILES CC(CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₄H₁₇N₃O and a molecular weight of 243.30 g/mol . Its IUPAC name, 8-[(2S)-1-aminopropan-2-yl]-N-methylquinoline-4-carboxamide, reflects the quinoline core substituted at the 8-position with an (S)-configured 1-aminopropan-2-yl group and a methylcarboxamide group at the 4-position .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS NumberNot explicitly listed
PubChem CID86699665
SMILES (Isomeric)CC@HC1=CC=CC2=C(C=CN=C21)C(=O)NC
InChIKeyWAYKDZINURRENR-SECBINFHSA-N

Stereochemical Considerations

The (S)-configuration at the chiral center (C2 of the 1-aminopropan-2-yl group) is critical for its biological interactions. This stereochemistry influences binding affinity to target proteins, as evidenced by studies on analogous quinoline derivatives .

Synthesis and Preparation

Challenges in Synthesis

  • Stereochemical Purity: Ensuring enantiomeric excess (ee) >99% requires chiral catalysts or chromatographic separation .

  • Decarboxylation Risks: Acidic conditions during ester hydrolysis may lead to undesired decarboxylation, necessitating controlled reaction parameters .

TargetMechanismTherapeutic Implication
DNA-PKATP-competitive inhibitionRadiosensitization
Topoisomerase IIIntercalation-induced DNA damageApoptosis induction

Co-Crystallization Studies

Co-crystals with carboxylic acids (e.g., adipic acid, citric acid) enhance physicochemical properties:

Table 3: Co-Crystal XRPD Peaks (Selected)

Co-Crystal FormerXRPD Peaks (2θ)Source
Adipic Acid6.46, 7.91, 11.92, 12.26, 12.99, 14.19
Citric Acid7.44, 8.29, 11.35, 13.26, 15.49

These co-crystals improve solubility and stability, critical for oral bioavailability .

Future Directions and Applications

Combination Therapies

Synergy with PARP inhibitors (e.g., olaparib) could exploit synthetic lethality in BRCA-mutant cancers .

Formulation Development

  • Nanoparticle Encapsulation: To enhance tumor targeting and reduce off-site toxicity.

  • Prodrug Strategies: Phosphate esters for improved aqueous solubility .

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